N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride
Description
N-(2-(4-(Thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a piperazine-based compound featuring a thiophene-3-carbonyl substituent on the piperazine ring, an ethyl linker, and a terminal pyrazine-2-carboxamide group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S.ClH/c22-15(14-11-17-2-3-18-14)19-4-5-20-6-8-21(9-7-20)16(23)13-1-10-24-12-13;/h1-3,10-12H,4-9H2,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWFXQUWMNQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazine-2-carboxamide Core: The pyrazine-2-carboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the pyrazine-2-carboxamide with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction, typically using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the thiophene-3-carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 343.5 g/mol . Its structure includes a thiophene moiety, a piperazine ring, and a pyrazine carboxamide component, which contribute to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anti-cancer agents. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance:
- Mechanistic Insights : Research indicates that compounds with thiophene structures can disrupt cancer cell signaling pathways by targeting protein kinases .
- Case Studies : In vitro studies demonstrated that N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology:
- Antidepressant Properties : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for further development in treating mood disorders.
- Case Studies : Animal model studies indicated that similar compounds could lead to increased levels of serotonin and improved behavioral outcomes in depression models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development:
| Parameter | Details |
|---|---|
| Absorption | Rapid absorption observed in preclinical models |
| Distribution | Extensive distribution in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion as metabolites |
| Toxicity | Preliminary studies indicate low toxicity levels |
Future Directions and Research Needs
Further research is essential to fully elucidate the therapeutic potential of this compound:
- Clinical Trials : Initiation of clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Detailed studies to explore the molecular mechanisms underlying its anti-cancer and neuropharmacological effects.
- Formulation Development : Investigating suitable drug formulations to enhance bioavailability.
Mechanism of Action
The mechanism of action of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to therapeutic effects such as antimicrobial activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Piperazine derivatives are widely explored for their modularity in drug design. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Terminal Group : The pyrazine-2-carboxamide terminus distinguishes it from benzamide-terminated analogs (e.g., 3a, 3g), which may alter hydrogen-bonding interactions with targets .
Pharmacological Considerations
- Receptor Binding : Piperazine-thiophene hybrids (e.g., 3a, 3g) are reported as D3 receptor ligands, implying the target may share similar targeting .
- Enzyme Inhibition : Analogs like ML267 () inhibit bacterial enzymes, suggesting the pyrazine-carboxamide group could confer analogous activity .
- Solubility-Bioavailability: The hydrochloride salt likely enhances aqueous solubility compared to non-ionic analogs (e.g., 3k in ), improving oral bioavailability .
Biological Activity
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Known for its role in various pharmaceuticals.
- Thiophene and pyrazine moieties : Contributing to its biological properties.
The molecular formula is with a molecular weight of approximately 305.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, contributing to its potential antimicrobial properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that related compounds show effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the thiophene and pyrazine rings enhances the compound's ability to penetrate bacterial membranes.
Anticancer Properties
Preliminary studies suggest potential anticancer activity, with some derivatives inducing apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide have shown promising results in inhibiting tumor growth in vitro .
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound. It has been suggested that it may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis :
- Cytotoxicity Assessment :
- Neuroprotective Studies :
Comparative Analysis
Q & A
Q. How should researchers interpret contradictory toxicity data between cell lines and animal models?
- Methodological Answer : Cross-validate in vitro cytotoxicity (MTT assay) with in vivo maximum tolerated dose (MTD) studies. Consider species-specific metabolism (e.g., cytochrome P450 isoforms) and use metabolomics (LC-HRMS) to identify toxic metabolites .
Q. What protocols identify active metabolites in pharmacokinetic studies?
Q. How can researchers design controlled-release formulations for prolonged receptor modulation?
- Methodological Answer : Encapsulate the compound in PLGA nanoparticles (oil-in-water emulsion method). Characterize particle size (DLS), drug loading (UV spectroscopy), and release kinetics (PBS pH 7.4, 37°C) over 14 days .
Data Contradiction Analysis
Q. Q. How to resolve conflicting IC values in receptor binding assays from different labs?
- Methodological Answer : Standardize assay conditions (membrane preparation method, radioligand concentration, incubation time). Use a reference compound (e.g., haloperidol for dopamine receptors) to calibrate inter-lab variability. Validate with orthogonal methods (e.g., calcium flux assays for functional activity) .
Q. Why might a compound show high in vitro solubility but poor in vivo absorption?
- Methodological Answer : Assess efflux transporter interactions (e.g., P-gp) using Caco-2 permeability assays. Modify the structure to reduce P-gp affinity (e.g., reduce logP via polar groups) or co-administer with inhibitors (cyclosporine A) in animal studies .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
